molecular formula C5H4BrN3O2 B172296 2-Amino-5-bromo-3-nitropyridine CAS No. 6945-68-2

2-Amino-5-bromo-3-nitropyridine

Cat. No. B172296
CAS RN: 6945-68-2
M. Wt: 218.01 g/mol
InChI Key: QOOCOFOGYRQPPN-UHFFFAOYSA-N
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Patent
US05624935

Procedure details

A procedure similar to that described in Preparation 42 was repeated, except that 12.0 g of 2-amino-5-bromo-3-nitropyridine (prepared as described in Preparation 56), 62.1 g of tin(II) chloride dihydrate, 1.04 g of sodium borohydride and 300 ml of a 9:1 by volume mixture of ethyl acetate and 2-methyl-2-propanol were used, to give the title compound as a crude product. This crude product was crystallized by trituration with a mixture of ethyl acetate and hexane, to give 7.46 g of the title compound, melting at 135°-137° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
62.1 g
Type
reactant
Reaction Step One
Quantity
1.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1.O.O.[Sn](Cl)Cl.[BH4-].[Na+].C(OCC)(=O)C>CC(O)(C)C>[Br:11][C:5]1[CH:6]=[C:7]([NH2:8])[C:2]([NH2:1])=[N:3][CH:4]=1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])Br
Name
Quantity
62.1 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
1.04 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A procedure similar to that described in Preparation 42

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.